2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Overview
Description
2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole ring, followed by the introduction of the pyrazolone core and the trifluoromethyl group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)ethanethioamide: Used in heterocyclic synthesis and has applications in the synthesis of pyridine, pyrido[2,3-d]pyrimidine, coumarin, thiazolone, and triazole derivatives.
N-Ethyl-1,3-benzothiazol-2-amine: Known for its applications in organic synthesis and material science.
Uniqueness
2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4OS/c1-13(25-12-11-14-7-3-2-4-8-14)17-18(21(22,23)24)27-28(19(17)29)20-26-15-9-5-6-10-16(15)30-20/h2-10,27H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSUDAYYIAIZLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC1=CC=CC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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